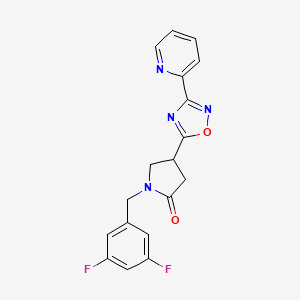

1-(3,5-Difluorobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-[(3,5-difluorophenyl)methyl]-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N4O2/c19-13-5-11(6-14(20)8-13)9-24-10-12(7-16(24)25)18-22-17(23-26-18)15-3-1-2-4-21-15/h1-6,8,12H,7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAHXOCIMQGJLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC(=CC(=C2)F)F)C3=NC(=NO3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluorobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrrolidinone Core: Starting from a suitable pyrrolidine derivative, the core structure can be synthesized through cyclization reactions.

Introduction of the Difluorobenzyl Group: This step may involve nucleophilic substitution reactions where a difluorobenzyl halide reacts with the pyrrolidinone core.

Formation of the Pyridinyl-Oxadiazole Moiety: This can be achieved through cyclization reactions involving hydrazides and nitriles to form the oxadiazole ring, followed by coupling with the pyrrolidinone core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluorobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions could potentially modify the oxadiazole ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the difluorobenzyl group or the pyridinyl moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halides, acids, or bases under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, 1-(3,5-Difluorobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one may be investigated for its potential pharmacological properties. It could serve as a lead compound for developing new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Key Structural Differences :

- Core : Shares the pyrrolidin-2-one backbone but lacks the oxadiazole-pyridinyl group at position 4.

- Substituents: Position 1 is substituted with a 3-aminomethyl-benzyl group instead of 3,5-difluorobenzyl.

Functional Implications :

- Absence of the oxadiazole-pyridinyl moiety may limit interactions with hydrophobic enzyme pockets or metal ions, reducing target affinity in contexts where heteroaromatic stacking is critical.

Methyl 2-(3-(3-(5-((4-Methoxybenzyl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanamido)cyclohex-1-enecarboxylate

Key Structural Differences :

- Oxadiazole-Pyridinyl Group : Retains the 1,2,4-oxadiazole linked to pyridin-2-yl but adds a 4-methoxybenzyloxy substituent on the pyridine.

- Additional Substituents : Features a cyclohexene carboxylate ester and a 2,2-dimethylpropanamido group, increasing steric bulk.

Functional Implications :

- The 4-methoxybenzyloxy group introduces methoxy-mediated solubility and metabolic lability (e.g., susceptibility to cytochrome P450 oxidation) compared to the stable difluorobenzyl group .

2′,6′-Dichloro-3-(3,5-dimethylphenyl)propiophenone

Key Structural Differences :

- Core: Propiophenone-based structure instead of pyrrolidin-2-one.

- Substituents : Chlorine atoms and dimethylphenyl groups dominate, lacking heteroaromatic motifs.

Functional Implications :

- Absence of a lactam (pyrrolidin-2-one) or oxadiazole ring limits hydrogen-bonding diversity, making this compound more suited for non-polar targets.

Comparative Data Table

Research Findings and Implications

- Fluorine vs. Aminomethyl: The difluorobenzyl group in the target compound enhances metabolic stability and hydrophobic interactions compared to the polar aminomethyl analog, making it more suitable for central nervous system targets requiring blood-brain barrier penetration .

- Oxadiazole-Pyridinyl Motif : This moiety is critical for binding to enzymes with aromatic or metal-coordinating active sites (e.g., kinases), as seen in other oxadiazole-containing inhibitors .

- Steric Effects : Bulky substituents (e.g., cyclohexene carboxylate) in analogs reduce bioavailability but may improve target selectivity, highlighting a trade-off in drug design .

Biological Activity

1-(3,5-Difluorobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a pyrrolidinone core, which is substituted with both a difluorobenzyl group and a pyridinyl-oxadiazole moiety. Its unique chemical structure allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.

The compound's IUPAC name is 1-[(3,5-difluorophenyl)methyl]-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one. Its molecular formula is with a molecular weight of 358.32 g/mol. The chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 358.32 g/mol |

| CAS Number | 1171443-19-8 |

The biological activity of this compound largely depends on its interaction with specific molecular targets. It has been suggested that the compound may act as an agonist for G-protein coupled receptors (GPCRs), particularly the G-protein bile acid receptor 1 (GPBAR1). This receptor is implicated in metabolic and inflammatory diseases such as type 2 diabetes and non-alcoholic steatohepatitis . The binding affinity and selectivity towards GPBAR1 could facilitate the modulation of metabolic pathways, leading to therapeutic effects.

Biological Activity Data

Research indicates that derivatives of oxadiazole-containing compounds exhibit various biological activities including anti-inflammatory and anti-diabetic properties. For instance, studies have shown that similar compounds can induce mRNA expression of pro-glucagon, which plays a role in glucose metabolism .

Table: Summary of Biological Activities

Case Studies

Several case studies have explored the biological activity of similar compounds:

- GPBAR1 Agonists : A study focused on the design and synthesis of oxadiazole derivatives showed that certain compounds significantly activated GPBAR1 while demonstrating selectivity over other bile acid receptors. This selectivity is crucial for minimizing side effects associated with non-selective agonists .

- Antimicrobial Properties : Research on pyrrolidone-containing compounds indicated their effectiveness against resistant bacterial strains. These findings suggest that modifications to the pyrrolidine structure can enhance antimicrobial efficacy .

- Diabetes Management : Investigations into the pharmacokinetic properties of related compounds revealed their potential as drug candidates for managing glucose levels in diabetic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.